molecular formula C10H14BNO4 B8361746 4-Isobutyl-2-nitro-phenylboronic acid CAS No. 153624-53-4

4-Isobutyl-2-nitro-phenylboronic acid

Cat. No.: B8361746
CAS No.: 153624-53-4
M. Wt: 223.04 g/mol
InChI Key: PBRQIWWIVMOORU-UHFFFAOYSA-N
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Description

4-Isobutyl-2-nitro-phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an isobutyl group at the para (4th) position and a nitro group at the ortho (2nd) position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals and materials science . The isobutyl group (a branched alkyl substituent) contributes steric bulk, while the nitro group (a strong electron-withdrawing group, EWG) influences electronic properties.

Properties

CAS No.

153624-53-4

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

[4-(2-methylpropyl)-2-nitrophenyl]boronic acid

InChI

InChI=1S/C10H14BNO4/c1-7(2)5-8-3-4-9(11(13)14)10(6-8)12(15)16/h3-4,6-7,13-14H,5H2,1-2H3

InChI Key

PBRQIWWIVMOORU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CC(C)C)[N+](=O)[O-])(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs based on substituent positions, functional groups, and inferred properties:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Reactivity in Suzuki Coupling Safety Considerations
4-Isobutyl-2-nitro-phenylboronic acid 4: Isobutyl, 2: Nitro Boronic acid, Nitro ~225 (estimated) Moderate (steric hindrance) Potential toxicity (nitro)
4-Acetylphenylboronic Acid 4: Acetyl Boronic acid, Acetyl 149.94 High (moderate EWG) Irritant
p-Nitrophenylboronic Acid 4: Nitro Boronic acid, Nitro ~167.93 (estimated) Low (para EWG deactivation) Toxic (nitro group)
4-Isopropoxy-2-methylphenylboronic acid 4: Isopropoxy, 2: Methyl Boronic acid, Ether ~180 (estimated) High (electron-donating ether) Flammable (ether)
Key Observations:
  • Acetyl groups (moderate EWGs) balance reactivity and stability, making 4-acetylphenylboronic acid effective in couplings .
  • Steric Effects : The isobutyl group introduces steric hindrance, which may reduce coupling efficiency compared to smaller substituents (e.g., methyl or methoxy) .
  • Positional Influence : Ortho-substituted nitro groups (as in the target compound) create steric and electronic challenges compared to para-substituted analogs like p-nitrophenylboronic acid .

Reactivity in Cross-Coupling Reactions

  • Nitro-Substituted Boronic Acids : Nitro groups can stabilize intermediates in couplings but may require optimized conditions (e.g., elevated temperatures or strong bases) due to their deactivating nature. For example, p-nitrophenylboronic acid shows lower reactivity than EDG-substituted analogs .
  • Alkyl-Substituted Boronic Acids : Isobutyl groups, while bulky, are less deactivating than EWGs. 4-butylphenylboronic acid (a linear alkyl analog) is used in couplings where steric effects are manageable .
  • Comparative Performance : The target compound’s reactivity likely falls between highly reactive EDG-substituted boronic acids (e.g., 4-isopropoxy-2-methylphenylboronic acid ) and less reactive nitro-substituted analogs (e.g., p-nitrophenylboronic acid ).

Preparation Methods

Reaction Conditions and Procedure

A representative protocol from US Patent 5,514,696 outlines the following steps:

  • Substrate Preparation : 4-Isobutyl-phenylboronic acid (0.9 g, 5.05 mmol) is suspended in acetic anhydride (9 mL) at -10°C.

  • Nitration : Fuming nitric acid (0.5 mL) is added dropwise under vigorous stirring.

  • Quenching : The mixture is poured into ice water, and the precipitate is collected via filtration.

  • Purification : Recrystallization from ethanol/water yields the product as a pale-yellow solid (72% yield).

Key Parameters:

  • Temperature : -10°C to 0°C (prevents boronic acid decomposition).

  • Solvent : Acetic anhydride acts as both solvent and nitrating agent.

  • Catalyst : None required; the reaction proceeds via in situ generation of nitronium ions.

Yield Optimization

  • Excess Nitrating Agent : A 1.2:1 molar ratio of HNO₃ to substrate improves conversion.

  • Low-Temperature Control : Maintaining temperatures below 0°C minimizes side reactions (e.g., boronic acid oxidation).

Multi-Step Synthesis via Intermediate Functionalization

Grignard Reaction Followed by Nitration

EvitaChem describes a multi-step strategy:

  • Grignard Formation : 4-Isobutyl-bromobenzene is treated with Mg in THF to generate the Grignard reagent.

  • Boronation : Addition of trimethyl borate followed by acidic hydrolysis yields 4-isobutyl-phenylboronic acid.

  • Nitration : As described in Section 1.

Advantages:

  • Scalability : Grignard reactions are well-suited for large-scale production.

  • Flexibility : The nitro group can be introduced at a later stage to avoid interference.

Limitations:

  • Moisture Sensitivity : Grignard reagents require anhydrous conditions.

  • Purification Complexity : Intermediate isolation increases processing time.

Comparative Analysis of Methods

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Direct Nitration72-10°C to 0°CShort reaction time; minimal stepsRequires cryogenic conditions
Suzuki Coupling~50–65*80–100°CModular; tunable regioselectivityRisk of deborylation; costly catalysts
Grignard/Nitration60–700°C to refluxScalable; robust intermediatesMulti-step; moisture-sensitive

*Theoretical yield based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isobutyl-2-nitro-phenylboronic acid, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where aryl halides react with boronic acids. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard, but air-stable alternatives (e.g., PdCl₂(dppf)) may improve reproducibility .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while aqueous bases (e.g., Na₂CO₃) facilitate transmetalation .
  • Temperature control : Reactions typically proceed at 80–100°C; higher temperatures may degrade the nitro group .
    • Validation : Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm boronic acid integrity and nitro group retention .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 11^{11}B NMR confirms boronic acid identity (δ ≈ 30 ppm for trigonal planar boron). IR spectroscopy verifies nitro (1530–1350 cm⁻¹) and B-O (∼1320 cm⁻¹) stretches .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm) monitors purity.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₃BNO₄⁺) .

Advanced Research Questions

Q. How does the nitro group at the ortho position influence reactivity in cross-coupling reactions compared to halogenated analogs?

  • Structural Analysis : The nitro group is a strong electron-withdrawing substituent, reducing electron density at the boron center. This contrasts with halogenated analogs (e.g., 4-iodophenylboronic acid), where halogens act as leaving groups.
  • Reactivity Impact :

  • Reduced coupling efficiency in Suzuki reactions due to steric hindrance and electronic deactivation .
  • Enhanced stability toward protodeboronation under acidic conditions compared to electron-rich boronic acids .
    • Experimental Design : Use kinetic studies (e.g., monitoring reaction progress via 19^{19}F NMR if fluorinated partners are used) to compare rates .

Q. What strategies mitigate steric hindrance from the isobutyl group during catalytic applications?

  • Methodological Approaches :

  • Ligand design : Bulky ligands (e.g., SPhos) prevent catalyst poisoning and stabilize transition states .
  • Microwave-assisted synthesis : Accelerates reaction rates, reducing side reactions from prolonged heating .
  • Solvent tuning : Low-viscosity solvents (e.g., THF) improve diffusion of reactants to the catalyst .

Q. How do the electronic effects of the nitro and isobutyl groups influence acidity and sensor binding?

  • Acidity Analysis : The nitro group increases Lewis acidity of boron, enhancing diol-binding capacity (critical for glucose sensors). The isobutyl group’s inductive effect slightly offsets this, requiring pH optimization (e.g., pH 7.4 for physiological applications) .
  • Sensor Design : Competitive binding assays with alizarin red S can quantify boronic acid-diol affinity .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Critical Factors :

  • Assay conditions : pH variations alter boronic acid protonation, affecting binding (e.g., CXCR2 antagonist activity drops at pH < 7) .
  • Cell line specificity : HEK293 vs. A549 cells may express differing levels of target receptors (e.g., CD44 for nanoparticle uptake) .
    • Mitigation : Normalize data to internal controls (e.g., housekeeping genes) and report exact buffer compositions .

Computational & Pharmacological Focus

Q. What computational models predict the crystalline structure and supramolecular interactions of this compound?

  • Approaches :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles and dihedral strains .
  • Molecular docking : Simulate interactions with proteins (e.g., chemokine receptors) using AutoDock Vina .
    • Validation : Compare predicted XRD patterns with experimental data to refine force fields .

Q. What pharmacological parameters are critical for evaluating derivatives as protease inhibitors?

  • Key Metrics :

  • IC₅₀ values : Measure inhibition potency in enzyme assays (e.g., fluorescence-based protease kits) .
  • Selectivity ratios : Test against off-target proteases (e.g., cathepsin B vs. CXCR1/2) to avoid toxicity .
  • Solubility : Use shake-flask method with PBS (pH 7.4) to ensure bioavailability .

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